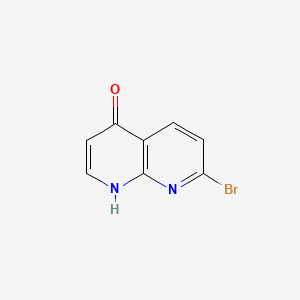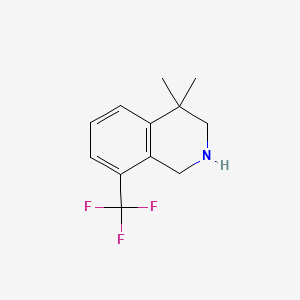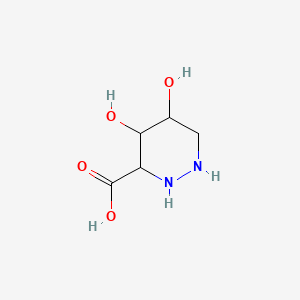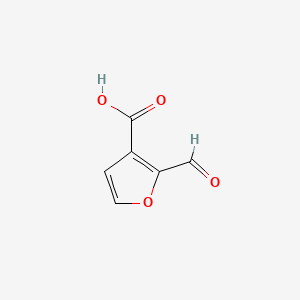
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (TFITI) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of tetrahydroisoquinoline and is used in the synthesis of various compounds, including drugs, dyes, and other chemicals. TFITI has a unique structure and can be used in a variety of ways in scientific research.
Scientific Research Applications
Synthesis and Local Anesthetic Activity
Isoquinoline alkaloids, including derivatives of tetrahydroisoquinoline, have shown significant roles in curing various diseases. A study by Azamatov et al. (2023) highlights the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines through the Pictet–Spengler reaction. The research evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of these derivatives, identifying compounds with high local anesthetic activity and acceptable pharmacodynamic and pharmacokinetic properties. This study suggests the potential of these compounds as drug candidates after further investigation and modifications (Azamatov et al., 2023).
Analgesic and Anti-inflammatory Effects
Rakhmanova et al. (2022) investigated the analgesic and anti-inflammatory properties of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrating its pronounced anti-inflammatory effect and suggesting its potential as a non-narcotic analgesic in medical practice. This study exemplifies the therapeutic potentials of tetrahydroisoquinoline derivatives in treating pain and inflammation (Rakhmanova et al., 2022).
Antibacterial Activities and Pharmacological Properties
Chu et al. (1991) explored the antibacterial activities and pharmacological properties of enantiomers of temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents. Although focused on temafloxacin hydrochloride, this study reflects the broader interest in the pharmacological potential of isoquinoline derivatives, including those structurally related to 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (Chu et al., 1991).
Conformational Analysis and Stereochemical Studies
The conformational analysis and stereochemical studies of tetrahydroisoquinolines, as conducted by Olefirowicz and Eliel (1997), offer insights into the structural and conformational characteristics of these compounds. Understanding these aspects is crucial for the development of new drugs and for optimizing the biological activity of tetrahydroisoquinoline derivatives (Olefirowicz & Eliel, 1997).
properties
IUPAC Name |
4,4-dimethyl-7-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-5-9(12(13,14)15)3-4-10(8)11;/h3-5,16H,6-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSPMPUHIAWNDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C(F)(F)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744850 |
Source


|
| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1203683-03-7 |
Source


|
| Record name | 4,4-Dimethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)
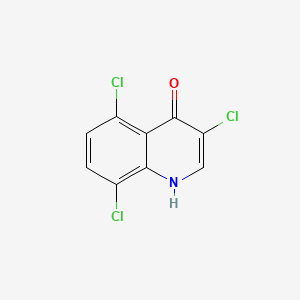

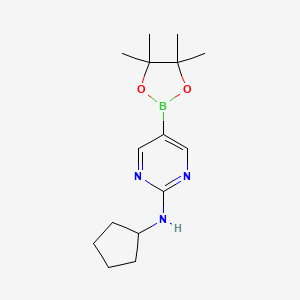

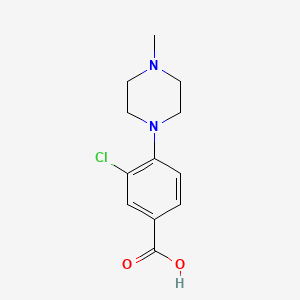
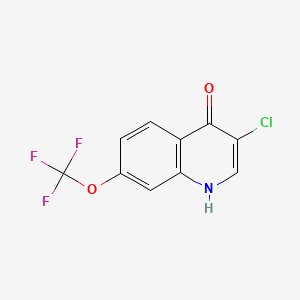

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)
